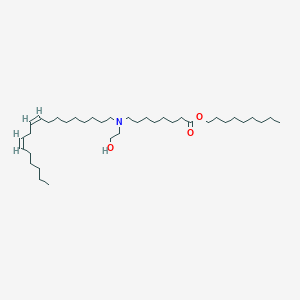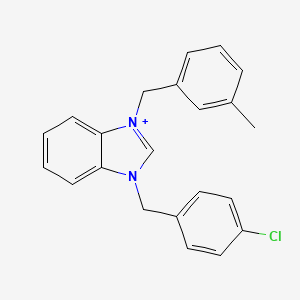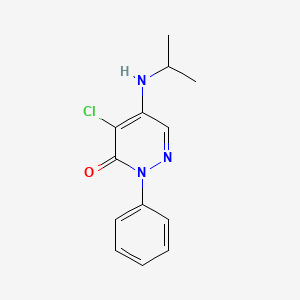
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a 3-chloro-2-methylphenylamino group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclohexanone and 3-chloro-2-methylaniline.
Reductive Amination: The key step involves the reductive amination of cyclohexanone with 3-chloro-2-methylaniline in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations may include the use of continuous flow reactors and automated chiral resolution techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
Oxidation: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexanone.
Reduction: (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexylamine.
Substitution: (1S,2S)-2-((3-Azido-2-methylphenyl)amino)cyclohexan-1-ol.
Scientific Research Applications
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as inflammation and cancer.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Bromo-2-methylphenyl)amino)cyclohexan-1-ol
- (1S,2S)-2-((3-Chloro-2-ethylphenyl)amino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-((3-Chloro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of the 3-chloro-2-methylphenylamino group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
(1S,2S)-2-(3-chloro-2-methylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18ClNO/c1-9-10(14)5-4-7-11(9)15-12-6-2-3-8-13(12)16/h4-5,7,12-13,15-16H,2-3,6,8H2,1H3/t12-,13-/m0/s1 |
InChI Key |
SLFBPTXWBKJWII-STQMWFEESA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N[C@H]2CCCC[C@@H]2O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)

![6-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13357706.png)


![1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[2,3][1,4]oxazepino[5,6,7-CD]indazol-2(11H)-YL)ethan-1-one](/img/structure/B13357740.png)
![Ethyl 4-methyl-6-{[2-(methylsulfanyl)pyridine-3-carbonyloxy]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B13357743.png)
![2-Methyl-3-[6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357747.png)
![3-[(Benzylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357754.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)
![2-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13357756.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13357762.png)
![2-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13357763.png)

